

Dipyanone Properties & Handling Guidelines

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Dipyanone

CAS No.: 60996-94-3

Cat. No.: S13211319

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Here is a summary of the core chemical, pharmacological, and handling information for **dipyanone** based on the current scientific literature.

Aspect	Details & Quantitative Data
Chemical Class	Novel synthetic opioid (NSO); methadone-like analogue [1]
First Identified	2021 (illicit drug market) [1]

| Receptor Activity | μ -opioid receptor (MOR) agonist

- EC50: 96.8 nM (at MOR) [1]
- Efficacy (Emax): 106% (compared to fentanyl at MOR) [1] | | **Primary Risks** | Central nervous system depression, respiratory depression, bradycardia, hypotension, abuse and dependence potential [1] | | **Postmortem Blood Concentrations** | 720 - 1400 ng/mL (range reported in fatalities) [1] | | **Postmortem Urine Concentrations** | 80 - 5500 ng/mL (range reported in fatalities) [1] | | **Sample Storage** | -80°C (based on cited experimental protocol for metabolite stability) [1] |

Frequently Asked Questions (FAQs)

What are the primary metabolic pathways of dipyanone, and what are its key metabolites?

Understanding **dipyranone**'s metabolic fate is crucial for developing detection assays. The primary metabolic pathway involves the **opening of the pyrrolidine ring**, leading to the formation of **N-butan-4-ol** or **N-butanoic acid** compounds [1]. These intermediates can then undergo cyclization. The proposed specific biomarkers for consumption are:

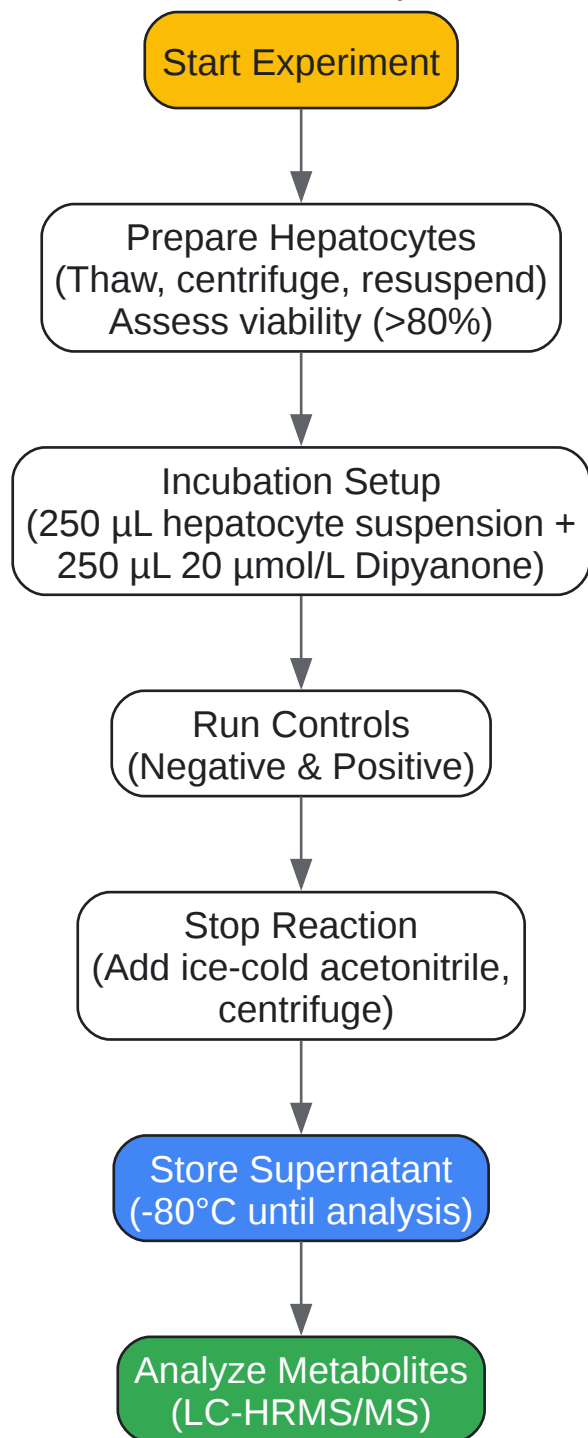
- **EMDPB**: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
- **EMDPBA**: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid [1]

Other metabolic transformations include hydroxylation, reduction, and O-glucuronidation [1].

What in vitro experimental protocol can I use to study dipyranone metabolism?

You can use an incubation study with pooled human hepatocytes to investigate **dipyranone**'s metabolic profile [1]. Below is a generalized workflow for this experiment:

In Vitro Metabolism Study Workflow



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Detailed Protocol [1]:

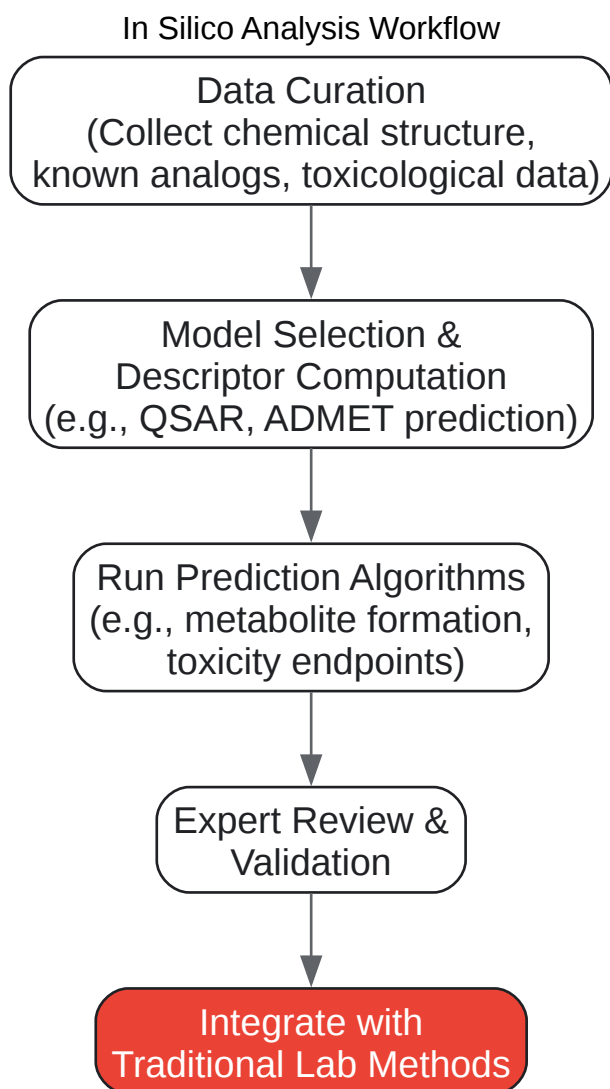
- **Cell Preparation:** Thaw cryopreserved pooled human hepatocytes. Centrifuge and resuspend the pellet in supplemented William's Medium E (SWM). Determine cell viability using the trypan blue

exclusion method and adjust the concentration to 2×10^6 viable cells/mL.

- **Incubation:** In a 24-well plate, mix 250 μ L of the hepatocyte suspension with 250 μ L of a 20 μ mol/L **dipyranone** solution in SWM.
- **Controls:** Always include negative controls (without substrate, without cells, etc.) and a positive control (e.g., diclofenac) to ensure proper metabolic activity.
- **Incubation Conditions:** Incubate the plates at 37°C for a set period (e.g., 3 hours).
- **Reaction Termination:** Stop the reaction by adding 500 μ L of ice-cold acetonitrile. Centrifuge at 15,000 g for 10 minutes.
- **Sample Storage:** Store the resulting supernatants at -80°C until analysis, for example, by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS).

How can *in silico* methods support dipyranone research?

In silico forensic toxicology uses computational models to predict the behavior of substances like **dipyranone**, which is especially valuable when empirical data is scarce [2]. A typical workflow is visualized below:



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For **dipyranone**, you can use software like **GLORYx** to predict its phase I and phase II human metabolites in silico [1]. This involves:

- Inputting the drug's structure (e.g., as a SMILES string).
- Setting a threshold for metabolite prediction scores (e.g., retaining metabolites with a score $\geq 25\%$).
- Using the predictions to guide your targeted analytical methods in the lab, making your experimental work more efficient and cost-effective [2].

Critical Safety & Regulatory Note

- **Potency and Hazard:** While **dipyanone** may have a lower potency than some fentanyl analogues, it is a strong MOR agonist and poses significant health risks, including **respiratory depression** and a high potential for **abuse and dependence** [1].
- **Analogue Laws:** Be aware that **dipyanone** may not be explicitly listed in all national controlled substance laws but could be restricted under **analogue legislation** in various countries [1]. Always ensure compliance with all local and international regulations.

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References

1. Dipyanone, a new methadone-like synthetic opioid [pmc.ncbi.nlm.nih.gov]
2. In Silico Forensic Toxicology: Is It Feasible? - PMC [pmc.ncbi.nlm.nih.gov]

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